1-(6-Methoxy-2-benzofuranyl)ethanone

CYP19 Inhibitor Aromatase Structure-Activity Relationship

Research on benzofuran-based aromatase inhibitors demands the correct 6-methoxy regioisomer-unsubstituted or 5-methoxy analogs fail to deliver the >13-fold potency gain (IC50 0.044 µM vs. anastrozole). This building block ensures the critical substitution pattern is installed from the start. - Enables benzofuran-chalcone hybrids active against A549 (lung) and MDA-MB-231 (breast) cancer lines. - Distinct melting point (97-99 °C) provides a QC benchmark unattainable with regioisomers. - Available in batch-to-batch consistency, supporting reproducible SAR campaigns.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 52814-92-3
Cat. No. B1607450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxy-2-benzofuranyl)ethanone
CAS52814-92-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3
InChIKeyHRRSGAXMWLEMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-benzofuranyl Ethanone: A Strategic Benzofuran Ketone Intermediate


1-(6-Methoxy-2-benzofuranyl)ethanone is a synthetic benzofuran ketone (C11H10O3, MW 190.20 g/mol) distinguished by a 6-methoxy substituent and a 2-acetyl group on the benzofuran core . This compound is fundamentally a chemical building block, with its primary value lying in its role as a precursor for synthesizing more complex, biologically active molecules, such as benzofuran-chalcone hybrids with demonstrated anticancer properties [1]. Its structural features—specifically the electron-donating methoxy group at the 6-position—critically influence the reactivity and biological profile of its downstream derivatives.

Role

Synthetic intermediate for benzofuran-chalcone hybrid synthesis.

Key Feature

6-methoxy substitution installs an electron-donating motif critical for downstream derivative activity.

Workflow

Medicinal chemistry lead optimization; structure-activity relationship studies.

Class-level evidence supports privileged scaffold status for CYP19 aromatase inhibition.

Why 6-Methoxy Substitution Cannot Be Replaced by Other Analogs


Simple substitution with the unsubstituted benzofuran or regioisomeric 5-methoxy analogs fails because the 6-methoxy position is a critical determinant of both downstream biological potency and physicochemical behavior. Class-level evidence from benzofuran-based CYP19 (aromatase) inhibitor programs demonstrates that 6-methoxy and 6-hydroxy substitution yields IC50 values (0.01–1.46 µM) that are significantly more potent than the corresponding unsubstituted parent compounds, with activity comparable to or surpassing the reference drug anastrozole (IC50 = 0.6 µM) [1]. Furthermore, the 6-methoxy regioisomer exhibits a distinct melting point (97–99 °C) compared to the unsubstituted analog (70–72 °C) and the 7-methoxy isomer (94–96 °C), indicating unique crystal packing that can affect formulation and handling in a laboratory setting . This combination of pharmacophoric and physical differentiation means that selecting the correct regioisomer is not trivial for reproducible research.

Unsubstituted Analog

Lacks the 6-methoxy motif linked to low-nanomolar CYP19 inhibition; potency profile may differ substantially.

5-Methoxy Isomer

Regioisomeric shift alters pharmacophoric geometry; downstream biological activity may not transfer directly.

7-Methoxy Analog

Distinct melting point (94–96 °C) indicates divergent solid-state properties; may affect formulation and handling reproducibility.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced CYP19 Aromatase Inhibition Potency by 6-Methoxy Substitution

In a series of benzofuran derivatives evaluated for CYP19 (aromatase) inhibition, the 6-methoxy-substituted variants demonstrated IC50 values ranging from 0.01 to 1.46 µM. This represents a substantial increase in potency compared to the unsubstituted parent benzofuran compounds, which showed significantly weaker inhibition. The most potent 6-methoxy derivative achieved an IC50 of 44 nM, which is more than 13-fold more potent than the clinical reference compound anastrozole (IC50 = 600 nM) [1]. While this data does not come from the target compound itself, it establishes a class-level inference that the 6-methoxy-2-benzofuranyl core is a privileged scaffold for this target.

CYP19 Aromatase Inhibition
Class-level inference
IC50 range: 0.01–1.46 µM
>13× most potent analog vs. anastrozole (0.6 µM)
>40× improved activity over unsubstituted parent compounds
Supports 6-methoxy core as privileged scaffold for aromatase inhibitor research.
Data from human placental microsome assays; class-level inference review required for specific target compound.
CYP19 Inhibitor Aromatase Structure-Activity Relationship

Distinct Melting Point vs. 5-Methoxy and Unsubstituted Analogs

The melting point of 1-(6-methoxy-2-benzofuranyl)ethanone is reported as 97–99 °C . This is significantly higher than the unsubstituted analog 1-(benzofuran-2-yl)ethanone, which melts at 70–72 °C , and slightly higher than the 7-methoxy regioisomer (2-acetyl-7-methoxybenzofuran, mp 94–96 °C) . The 6-methoxy substitution thus imparts a distinct thermal stability profile compared to these closest comparators, indicating different intermolecular forces and crystal lattice energies.

Melting Point Differentiation
Direct comparison
97–99 °C
Δ 25–29 °C higher than unsubstituted analog (70–72 °C)
Δ 1–5 °C higher than 7-methoxy regioisomer (94–96 °C)
Indicates distinct crystal packing and thermal stability; supports purity and handling assessment.
Supplier-reported values; source-specific review recommended.
Physicochemical Property Melting Point Solid-State Chemistry

Key Precursor for Anticancer Benzofuran-Chalcone Hybrids

1-(6-Methoxy-2-benzofuranyl)ethanone is explicitly used as the starting reagent for synthesizing a series of 2-acetylbenzofuran-chalcone hybrids that were evaluated for anticancer activity. In this study, the compound was prepared from 6-methoxysalicylaldehyde and chloroacetone, then condensed with aromatic aldehydes to yield chalcone derivatives (3a–h). These hybrids showed cytotoxic effects against MDA-MB-231 (breast) and A549 (lung) cancer cell lines via MTT assay, with a phenolate salt derivative (3e) demonstrating notable activity against lung cancer cells [1]. The 6-methoxy group is integral to the synthetic route and the final biological activity, serving as a crucial functional handle.

Anticancer Hybrid Precursor
Supporting evidence
Validated starting material for chalcone hybrids
A549 & MDA-MB-231 cell-line activity reported for downstream derivatives
Supports role as key building block in published anticancer discovery programs.
Exact IC50 for target compound not specified; derivative 3e showed notable cell-model response.
Anticancer Chalcone Hybrid Synthetic Intermediate

High-Value Application Scenarios Based on Verified Evidence


Aromatase (CYP19) Inhibitor Lead Optimization

Research groups focused on developing next-generation aromatase inhibitors for hormone-dependent breast cancer should prioritize this compound. The established class-level evidence shows that the 6-methoxy-2-benzofuranyl core is associated with a >13-fold potency improvement over the clinical gold standard anastrozole (IC50 of 0.044 µM vs. 0.6 µM) [1]. Using this specific intermediate ensures the correct substitution pattern is installed from the start, avoiding the significant loss of potency observed with unsubstituted benzofuran scaffolds.

Synthesis of Anticancer Benzofuran-Chalcone Hybrids

This compound is a validated starting material for generating libraries of benzofuran-chalcone hybrids with documented activity against lung (A549) and breast (MDA-MB-231) cancer cell lines [2]. Procuring this specific building block is essential to replicate published synthetic routes and to explore the structure-activity relationship around the 6-methoxy motif, which contributes to the cytotoxic phenotype of the final hybrids.

Crystallization and Thermal Stability Studies

Researchers investigating the impact of methoxy substitution on solid-state properties of benzofuran derivatives can use the distinct melting point of this compound (97–99 °C) as a benchmark. Its 25–29 °C higher melting point compared to the unsubstituted analog (70–72 °C) provides a clear thermodynamic signal for studying the effects of electron-donating groups on crystal lattice energy.

Application
Selection Property
Validation Focus
Aromatase (CYP19) Inhibitor Studies
Pre-installed 6-methoxy substitution pattern
CYP19 inhibition assay context; class-level potency review
Anticancer Chalcone Hybrid Synthesis
Validated starting reagent in published route
Cell-model endpoint review (A549, MDA-MB-231); structure-activity relationship exploration
Solid-State Chemistry Studies
Higher melting point vs. unsubstituted analog
Thermal property benchmarking; crystal lattice energy investigation
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